N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide
CAS No.: 929413-07-0
Cat. No.: VC6670439
Molecular Formula: C23H18N2O4
Molecular Weight: 386.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929413-07-0 |
|---|---|
| Molecular Formula | C23H18N2O4 |
| Molecular Weight | 386.407 |
| IUPAC Name | N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C23H18N2O4/c1-14-19-12-17(25-23(27)16-4-3-11-24-13-16)7-10-20(19)29-22(14)21(26)15-5-8-18(28-2)9-6-15/h3-13H,1-2H3,(H,25,27) |
| Standard InChI Key | JNUPUFPFDGYTJR-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Introduction
The compound N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide is a complex organic molecule that combines a benzofuran core with a pyridine ring and a methoxybenzoyl substituent. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science, particularly due to its ability to interact with biological systems.
Molecular Formula and Weight
While the exact molecular formula and weight of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide are not specified, similar compounds typically have molecular weights in the range of 400-500 g/mol due to their complex structures.
Synthesis and Preparation
The synthesis of such compounds often involves multi-step reactions, including condensation reactions and coupling reactions. For example, the preparation of similar benzofuran derivatives might involve the use of anhydrous solvents and catalysts under reflux conditions, as seen in the synthesis of other heterocyclic compounds .
Medicinal Chemistry
Compounds with benzofuran and pyridine rings are of interest in medicinal chemistry due to their potential biological activities, such as anti-inflammatory and anticancer properties . The presence of a methoxy group can enhance solubility, which is beneficial for drug development.
Materials Science
The unique electronic and steric properties of these compounds make them suitable for applications in materials science, particularly in the development of new materials with specific optical or electrical properties.
Research Findings and Challenges
While specific research findings on N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide are not available, studies on similar compounds highlight the importance of structural modifications in achieving desired biological activities or material properties. Challenges include optimizing synthesis routes and evaluating the compound's stability and efficacy in various applications.
Data Table: Comparison of Similar Compounds
This table highlights the diversity of compounds with similar structures and their potential applications, though specific data for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide is not available.
Given the lack of specific information on this compound, future research should focus on its synthesis, characterization, and evaluation of biological activities to fully explore its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume